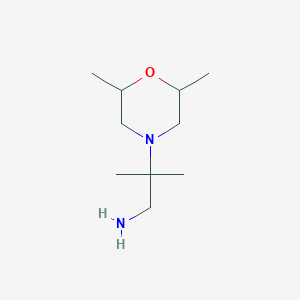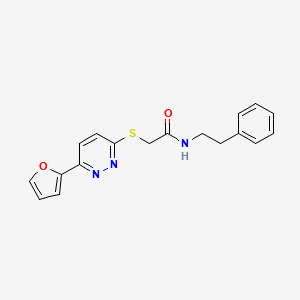
2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropan-1-amine” is a unique chemical compound. It has the empirical formula C8H18N2O and a molecular weight of 158.24 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
A novel di-Mannich derivative of curcumin pyrazole, which is similar to the compound , has been synthesized through a Mannich reaction of curcumin pyrazole, formaldehyde, and 2,6-dimethylmorpholine . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, and related compounds has also been reported .Molecular Structure Analysis
The compound has a complex structure with several functional groups. The SMILES string representation of the molecule isNCCN1CC (OC (C)C1)C . Chemical Reactions Analysis
The compound has been involved in a Mannich reaction, which is a type of chemical reaction used to introduce an aminoalkyl substituent into a molecule . This reaction has been used to synthesize a di-Mannich derivative of curcumin pyrazole .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 158.24 . The InChI key for the compound isGLOJLKCUVTZRFO-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Analytical Methodologies for Detecting Amines in Biological Samples Research has been conducted on the quantification of N,N-dimethyl-2-phenylpropan-1-amine (NN-DMPPA) in urine, showcasing the development of precise analytical methods like gas chromatography-mass spectrometry (GC-MS). These methodologies are critical for doping control and understanding the excretion patterns of stimulants, indicating the broader application of amines in sports medicine and pharmacokinetics (Wójtowicz et al., 2016).
Understanding Metabolic Pathways The metabolism of heterocyclic amines, such as MeIQx and PhIP, involves CYP1A2-catalyzed conversion to their carcinogenic forms. This understanding is crucial for assessing the risk of exposure to carcinogens in cooked foods and the individual variability in metabolic processing of dietary amines. Such research informs dietary recommendations and cancer prevention strategies (Boobis et al., 1994).
Exposure and Risk Assessment Studies on the presence of carcinogenic heterocyclic amines in the urine of individuals consuming normal diets versus those on parenteral alimentation highlight the continuous exposure to these compounds through food. This research is vital for public health, emphasizing the need for monitoring and controlling exposure to potential carcinogens in the diet (Ushiyama et al., 1991).
Biomonitoring and Environmental Health The detection and measurement of specific amines in human urine following the consumption of cooked meat meals exemplify the application of biomonitoring in assessing human exposure to dietary carcinogens. Such studies contribute to environmental health by providing evidence of the ingestion and metabolic processing of hazardous compounds (Murray et al., 1989).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-8-5-12(6-9(2)13-8)10(3,4)7-11/h8-9H,5-7,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOBTLZVXNJQAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C)(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-cyclopropyl-3-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)urea](/img/structure/B2861428.png)



![tert-Butyl 1-formyl-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2861435.png)


![8-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]sulfonylquinoline](/img/structure/B2861438.png)
![methyl (4-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2861439.png)
![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-fluorobenzamide](/img/structure/B2861440.png)


